molecular formula C22H25F3N2OS B2967454 N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 1286710-42-6

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2967454
CAS No.: 1286710-42-6
M. Wt: 422.51
InChI Key: LPEQFTNCDSACLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide is a complex organic molecule characterized by its piperidine and benzamide functionalities, alongside a trifluoromethyl group and a methylthio group. Such multi-functional structures often exhibit interesting chemical and biological properties, making them valuable in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Key steps may include:

  • Formation of the Piperidine Ring: Starting from a suitable amine and an aldehyde, the piperidine ring can be formed through a reductive amination process.

  • Introduction of the Benzyl Group: A Friedel-Crafts alkylation might be used to introduce the benzyl group onto the piperidine ring.

  • Incorporation of the Methylthio Group: This could be achieved through nucleophilic substitution, where a methylthio group is attached to the benzyl ring.

  • Benzamide Formation: Coupling the functionalized piperidine with 2-(trifluoromethyl)benzoic acid under amide coupling conditions would yield the final product.

Industrial Production Methods

Industrially, the production of such compounds might employ continuous flow reactors to optimize reaction conditions, reduce reaction times, and improve yields. Common industrial reagents include reducing agents like sodium borohydride for reductive amination and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of reactions, including:

  • Oxidation: Potentially forming sulfoxides or sulfones from the methylthio group.

  • Reduction: Modifying the trifluoromethyl group.

  • Substitution Reactions: Particularly electrophilic aromatic substitution on the benzene ring.

Common Reagents and Conditions

  • Oxidation Reagents: Potassium permanganate, hydrogen peroxide.

  • Reduction Reagents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: Halogens (e.g., chlorine, bromine) under catalytic conditions.

Major Products

Products vary depending on the specific reaction but may include derivatives with modified functional groups, such as sulfoxides, sulfones, and substituted aromatic compounds.

Scientific Research Applications

Chemistry

  • Reactivity Studies: Exploring the reactivity of multifunctional molecules.

  • Synthetic Intermediates: Useful in the synthesis of more complex molecules.

Biology

  • Pharmacological Research: Investigating potential therapeutic effects due to its structural resemblance to bioactive molecules.

Medicine

  • Drug Development: Potential lead compound in designing new medications for various diseases.

Industry

  • Material Science: Could be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects likely involves binding to specific molecular targets, altering their function. For instance, its structural motifs suggest it could interact with protein receptors or enzymes, modulating their activity. This modulation could occur through competitive inhibition, allosteric modulation, or enzyme active site interaction.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(2-methoxybenzyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide

  • N-((1-(2-fluorobenzyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide

Highlighting Uniqueness

While these similar compounds share structural similarities, the presence of the methylthio group in N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide imparts distinct chemical and potentially biological properties, such as increased lipophilicity and altered reactivity profiles.

This covers an overview of this compound. The compound's multifaceted nature holds promise for diverse applications across scientific research and industry. How does that sound?

Properties

IUPAC Name

N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F3N2OS/c1-29-20-9-5-2-6-17(20)15-27-12-10-16(11-13-27)14-26-21(28)18-7-3-4-8-19(18)22(23,24)25/h2-9,16H,10-15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEQFTNCDSACLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.